molecular formula C10H9BrN+ B492368 4-Bromo-2-methylisoquinolinium

4-Bromo-2-methylisoquinolinium

Cat. No.: B492368
M. Wt: 223.09g/mol
InChI Key: QWIQODJDFPHUKZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methylisoquinolinium is a quaternary ammonium salt characterized by a bromine substituent at the 4-position and a methyl group at the 2-position of the isoquinoline ring system. The quaternary nitrogen in the isoquinolinium derivative confers a positive charge, enhancing water solubility and altering reactivity compared to neutral analogs. This compound is primarily utilized in organic synthesis and pharmaceutical development due to its versatility in functionalization reactions.

Properties

Molecular Formula

C10H9BrN+

Molecular Weight

223.09g/mol

IUPAC Name

4-bromo-2-methylisoquinolin-2-ium

InChI

InChI=1S/C10H9BrN/c1-12-6-8-4-2-3-5-9(8)10(11)7-12/h2-7H,1H3/q+1

InChI Key

QWIQODJDFPHUKZ-UHFFFAOYSA-N

SMILES

C[N+]1=CC2=CC=CC=C2C(=C1)Br

Canonical SMILES

C[N+]1=CC2=CC=CC=C2C(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-6-methylisoquinoline (CAS 1204298-52-1)

Structural Differences :

  • Bromine at 4-position (shared with target compound).
  • Methyl group at 6-position (vs. 2-position in target).

Key Properties :

  • Lipophilicity: The 6-methyl group increases lipophilicity compared to unsubstituted isoquinoline, but less so than a 2-methyl group due to reduced steric shielding of the aromatic ring.
  • Applications : Used in medicinal chemistry for drug development (e.g., kinase inhibitors) and as a fluorescent probe in materials science .

6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine (CAS 954239-55-5)

Structural Differences :

  • Bromine at 6-position and an additional 4-bromo-2-methylphenyl substituent at the 3-position.

Key Properties :

  • Molecular Complexity : The di-bromo structure (C16H12Br2N2) increases molecular weight (392.00 g/mol) and offers dual sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Activity : The extended aromatic system and bromine substituents may enhance binding to biological targets, such as DNA or enzymes, in pharmaceutical applications .

Isoindolinone Derivatives (e.g., 4-Bromo-2-methylisoindolin-1-one)

Structural Differences :

  • Isoindolinone core (six-membered ring fused to a five-membered lactam) vs. isoquinolinium’s fused bicyclic system.

Key Properties :

  • Reactivity: The lactam group in isoindolinones enables nucleophilic attacks at the carbonyl, whereas the isoquinolinium’s quaternary nitrogen favors SN2-type reactions .
  • Applications: Isoindolinones are used in polymer chemistry and as intermediates for antidepressants, contrasting with isoquinolinium’s role in charged drug candidates .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
4-Bromo-2-methylisoquinolinium* 33930-63-1† C10H9BrN+ Br (4), CH3 (2) 238.08 Pharmaceutical synthesis
4-Bromo-6-methylisoquinoline 1204298-52-1 C10H8BrN Br (4), CH3 (6) 222.07 Medicinal chemistry
6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine 954239-55-5 C16H12Br2N2 Br (6), BrPh-CH3 (3) 392.00 Drug development
4-Bromo-2-methylisoindolin-1-one 868066-91-5 C9H8BrNO Br (4), CH3 (2) 226.07 Polymer chemistry

†Note: CAS 33930-63-1 corresponds to the neutral "-one" derivative; the isoquinolinium form may require distinct synthesis.

Research Findings and Implications

  • Bromine at the 4-position (common in all analogs) directs EAS to meta/para positions, but the charged isoquinolinium ring may alter regioselectivity .
  • Biological Relevance: The quaternary nitrogen in this compound enhances solubility, making it suitable for intravenous drug formulations, whereas neutral analogs like 4-Bromo-6-methylisoquinoline exhibit better blood-brain barrier penetration .

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